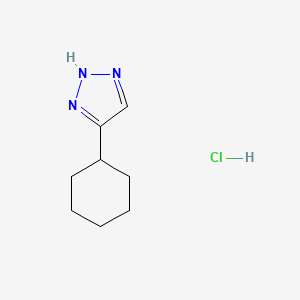

4-Cyclohexyl-2H-triazole;hydrochloride

Beschreibung

4-Cyclohexyl-2H-triazole hydrochloride is a heterocyclic organic compound featuring a triazole ring substituted with a cyclohexyl group and a hydrochloride salt. Triazole derivatives are widely studied due to their versatility in medicinal chemistry, agrochemicals, and material science.

Eigenschaften

IUPAC Name |

4-cyclohexyl-2H-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-2-4-7(5-3-1)8-6-9-11-10-8;/h6-7H,1-5H2,(H,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKQDWKHYUBVBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NNN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-2H-triazole;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with a suitable triazole precursor in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of 4-Cyclohexyl-2H-triazole;hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclohexyl-2H-triazole;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various reagents to form substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazoles with different functional groups .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1.1 Overview of Antimicrobial Applications

Triazoles, including 4-Cyclohexyl-2H-triazole;hydrochloride, are recognized for their significant antibacterial and antifungal properties. Research has shown that derivatives of triazoles can exhibit potent activity against a range of pathogens, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and various fungi.

1.2 Case Studies and Findings

- A study highlighted that synthesized triazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against MRSA, indicating their potential as effective antimicrobial agents .

- Another investigation focused on 1,2,4-triazole derivatives, revealing that certain compounds exhibited enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin .

| Compound Type | Target Pathogens | MIC Range (μg/mL) | Reference |

|---|---|---|---|

| Triazole Derivatives | MRSA | 0.25 - 2 | |

| Ciprofloxacin-Triazole Hybrids | E. coli, S. aureus | 0.046 - 3.11 |

Anticancer Applications

2.1 Mechanism of Action

Triazoles have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. The incorporation of triazole rings into various chemical scaffolds has led to the development of novel anticancer agents.

2.2 Case Studies and Findings

- Research on bis-indolyl conjugates linked with triazoles showed significant cytotoxic effects on colorectal cancer cell lines (HT-29, HCT-15), with IC50 values ranging from 1 μM to 10 μM .

- Another study reported that triazole-containing compounds could disrupt mitochondrial membrane potential and induce cell cycle arrest in cancer cells .

| Compound Type | Cancer Cell Lines | IC50 (μM) | Mechanism |

|---|---|---|---|

| Bis-Indolyl Conjugates | HT-29, HCT-15 | 1 - 10 | Apoptosis induction |

| Triazole Derivatives | Various Cancers | <10 | Mitochondrial disruption |

Other Pharmacological Activities

3.1 Neuroprotective and Antioxidant Effects

Beyond antimicrobial and anticancer applications, triazoles have been explored for their neuroprotective and antioxidant properties. These compounds may offer therapeutic benefits in neurodegenerative diseases by reducing oxidative stress and inflammation.

3.2 Case Studies and Findings

Wirkmechanismus

The mechanism by which 4-Cyclohexyl-2H-triazole;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 4-cyclohexyl-2H-triazole hydrochloride with other triazole-based hydrochlorides, focusing on structural features, spectroscopic properties, and functional applications.

Structural and Functional Group Variations

- 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride: Key Differences: Contains a methoxypyrrolidine substituent and an additional methyl group on the triazole ring. Applications: Demonstrated utility in pharmaceuticals and material science due to enhanced stereochemical complexity and stability .

5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione :

- Key Differences : Features a benzoxazole-thione hybrid structure with chlorophenyl and methylphenyl substituents.

- Spectroscopic Data :

- IR : 3390 cm⁻¹ (NH), 1243 cm⁻¹ (C=S) .

- 1H-NMR : δ 9.55 ppm (triazole proton), δ 2.59 ppm (CH3) .

- Comparison : The thione group in this compound introduces redox activity, which is absent in 4-cyclohexyl-2H-triazole hydrochloride.

Physicochemical Properties

Notes:

- The hydrochloride salt of 4-cycloclohexyl-2H-triazole likely exhibits higher aqueous solubility than neutral triazoles but lower lipophilicity compared to clindamycin hydrochloride (LogP ~2.8) .

- Stability data for similar hydrochlorides (e.g., amitriptyline) suggest that 4-cyclohexyl-2H-triazole hydrochloride may require controlled storage conditions to prevent hydrolysis .

Pharmacological and Industrial Relevance

- Ondansetron Hydrochloride : A 5-HT3 antagonist used in antiemetic therapy. Unlike 4-cyclohexyl-2H-triazole hydrochloride, ondansetron’s indole-triazole hybrid structure enables serotonin receptor binding .

- Famotidine Hydrochloride : A histamine H2 antagonist. Dissolution kinetics studies (Table 4, ) highlight that triazole hydrochlorides with aromatic substituents (e.g., famotidine) often follow first-order release profiles, which may differ for aliphatic-substituted analogs like 4-cyclohexyl-2H-triazole.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-Cyclohexyl-2H-triazole;hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves refluxing intermediates (e.g., hydrazides or substituted aldehydes) in polar aprotic solvents like DMSO or ethanol, followed by purification via crystallization (water-ethanol mixtures). For example, hydrazide derivatives are refluxed for extended periods (18+ hours), then distilled under reduced pressure and cooled to precipitate the product . Optimization may involve adjusting reaction time, solvent ratios, or acid catalysis (e.g., glacial acetic acid) to improve yields .

- Key Metrics : Monitor yield (e.g., 65% in similar triazole syntheses) and melting point consistency (e.g., 141–143°C) to validate purity .

Q. Which analytical techniques are critical for characterizing 4-Cyclohexyl-2H-triazole;hydrochloride?

- Methodology : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to confirm molecular structure and substituent positions.

- Chromatography : HPLC or UPLC to assess purity and monitor reaction progress .

- Elemental Analysis : To verify stoichiometry and chloride content.

- Thermal Analysis : Melting point determination (e.g., 141–143°C) to cross-check against literature .

- Data Validation : Compare spectral data with PubChem or peer-reviewed syntheses .

Q. How should researchers handle solubility and stability challenges during experiments?

- Methodology : Test solubility in polar solvents (ethanol, DMSO) and aqueous buffers. For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use TLC or HPLC to track decomposition .

- Storage : Store in airtight containers at –20°C, desiccated, to prevent hygroscopic degradation .

Q. What safety protocols are essential when working with 4-Cyclohexyl-2H-triazole;hydrochloride?

- Guidelines : Follow OSHA/GHS standards:

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Work in fume hoods to prevent inhalation of hydrochloride vapors .

- Refer to SDS for spill management and first-aid measures (e.g., rinsing exposed areas with water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times).

- Dose-Response Curves : Test across concentrations (µM–mM) to identify threshold effects .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., kinase profiling) or receptor-binding assays (SPR) to clarify targets .

Q. What strategies improve the yield of 4-Cyclohexyl-2H-triazole;hydrochloride in multi-step syntheses?

- Methodology :

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .

- Solvent Optimization : Test high-boiling solvents (DMF, NMP) for better intermediate solubility.

- Workflow Adjustments : Use flow chemistry for precise temperature control during exothermic steps .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., kinases, GPCRs).

- QSAR Models : Corrogate structural features (e.g., cyclohexyl hydrophobicity) with activity data to design analogs .

- MD Simulations : Analyze stability of ligand-target complexes over nanosecond timescales .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in neurological systems?

- Methodology :

- In Vitro Models : Use primary neuronal cultures or SH-SY5Y cells to assess neurotoxicity/neuroprotection.

- Electrophysiology : Patch-clamp recordings to evaluate ion channel modulation .

- Omics Approaches : Transcriptomics/proteomics to identify pathway alterations post-treatment .

Data Contradiction Analysis

- Case Example : If biological activity varies between studies, assess:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.